N-(4-acetylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
N-(4-acetylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative characterized by a 4-acetylphenyl acetamide group linked to a 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl moiety. Thiazolidinone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-7(16)8-2-4-9(5-3-8)14-11(17)6-10-12(18)15-13(19)20-10/h2-5,10H,6H2,1H3,(H,14,17)(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWMMVATODBEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 308.4 g/mol. It features a thiazole ring that contributes significantly to its biological activity, while the acetylphenyl moiety enhances its stability and solubility in biological systems.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit substantial anticancer properties. A study demonstrated that certain derivatives showed high in vitro potency against resistant cancer cell lines, including melanoma and chronic myeloid leukemia (CML). The mechanism of action involves the induction of apoptosis and autophagy, leading to significant tumor growth reduction in vivo .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | Melanoma | 10.5 | Apoptosis & Autophagy |
| 6b | CML | 9.8 | Apoptosis & Autophagy |
| 6b | Pancreatic Cancer | 12.0 | Apoptosis & Autophagy |
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Thiazole derivatives have shown promising results in combating drug-resistant pathogens, making them potential candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Cellular Stress : It triggers stress responses in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The thiazole structure plays a crucial role in disrupting microbial cell membranes or inhibiting vital processes within the microorganisms.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Techniques : Various methods have been employed to synthesize this compound, often involving reactions with different precursors to optimize yield and purity.
- In Vitro Studies : In vitro assays have consistently shown significant cytotoxicity against cancer cell lines and effectiveness against microbial strains .
Scientific Research Applications
Medicinal Chemistry
N-(4-acetylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide has shown promise in the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and bacterial infections .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to existing antibiotics. The mechanism of action is believed to involve inhibition of key enzymes necessary for bacterial survival .
Antioxidant Properties
The antioxidant potential of this compound has been explored in several studies. It has been shown to scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress-related diseases .
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be crucial for developing treatments for metabolic disorders and certain types of cancers where enzyme activity is dysregulated .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting its potential as a new therapeutic agent.
Case Study 2: Oxidative Stress Reduction
In another study focusing on oxidative stress, researchers assessed the protective effects of this compound on human cell lines exposed to oxidative damage. The results showed a significant reduction in cell death and an increase in antioxidant enzyme activity when treated with this compound .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Br) generally enhance reaction efficiency, as seen in higher yields (81–95%) for nitro- and bromo-substituted derivatives .
- The 4-acetyl group (electron-withdrawing) in the target compound may similarly favor high yields, though specific data are lacking.
Tautomerism and Spectral Characteristics
Several analogues exhibit tautomerism between imino-thiazolidinone and amino-thiazole forms, as confirmed by NMR:
- N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I) and its tautomer 3c-A exist in a 1:1 ratio, with distinct ¹H/¹³C NMR signals .
Table: NMR Data for Selected Analogues
Note: The 4-acetyl group in the target compound would likely show a characteristic carbonyl signal near δ 200 ppm in ¹³C NMR, as seen in related acetyl-substituted thiadiazoles .
Physicochemical Properties
Key Insight : The 4-acetyl group increases hydrophobicity compared to ethoxy derivatives but remains less lipophilic than bromo-substituted analogues. This balance may optimize bioavailability .
Q & A
Q. What are the common synthetic routes for N-(4-acetylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Using thiourea derivatives and maleimides or maleic anhydride under acidic or basic conditions to cyclize intermediates .
- Acetamide coupling : Introducing the 4-acetylphenyl group via nucleophilic substitution or amidation reactions, often using coupling agents like EDCI/HOBt .
- Optimization strategies :
- Reagent purity : High-purity reagents reduce side reactions (e.g., oxidation of thiol groups) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Lower temperatures (0–5°C) minimize thiol oxidation, while higher temperatures (70–80°C) accelerate cyclization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, particularly its tautomeric and conformational properties?
Methodological Answer:
- 1H/13C NMR : Identifies tautomeric equilibria (e.g., thione-thiol tautomerism in the thiazole ring) and confirms regiochemistry. For example, split peaks in the 1H NMR spectrum (δ 10–12 ppm) indicate tautomeric mixtures .
- FT-IR : Detects functional groups like C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and S-H (2550–2650 cm⁻¹) .
- LC-MS/HPLC : Validates molecular weight (m/z ~350–400 for this compound) and monitors reaction progress .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., SHELX refinement tools ).
Advanced Research Questions
Q. How does the tautomeric equilibrium of the thiazole ring impact the compound’s reactivity and biological activity?
Methodological Answer:
- Tautomer stability : The 2-mercapto-4-oxo-thiazole moiety exists in equilibrium between thione (C=S) and thiol (S-H) forms. Substituents on the phenyl ring (e.g., electron-withdrawing acetyl groups) stabilize the thione form, altering reactivity .
- Biological implications : Thione tautomers exhibit stronger hydrogen-bonding capacity, enhancing interactions with enzyme active sites (e.g., kinase inhibition). This can be quantified via molecular docking studies using software like AutoDock Vina .
- Experimental validation : Compare bioactivity (e.g., IC50 values) of tautomerically locked analogs (e.g., methylated thiol derivatives) .
Q. What computational methods are recommended for studying the interaction between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular docking : Use programs like Schrödinger Suite or GOLD to model binding poses. Prioritize targets with thiol-sensitive active sites (e.g., cysteine proteases) .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data to design optimized derivatives .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
- Control variables :
- Purity : Confirm compound purity (>95%) via HPLC before bioassays .
- Solvent effects : DMSO concentration in assays should not exceed 1% to avoid cytotoxicity artifacts .
- Mechanistic studies :
- Perform enzyme inhibition assays (e.g., fluorogenic substrates for proteases) to distinguish direct target engagement vs. off-target effects .
- Use CRISPR-edited cell lines to validate target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
